molecular formula C20H14FN5O2S2 B12212122 N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12212122
M. Wt: 439.5 g/mol
InChI Key: XELOETZTNXFDEQ-UHFFFAOYSA-N
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Description

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a sulfanyl group, and a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Sulfanyl Group: The 4-fluorobenzyl sulfanyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-fluorobenzyl chloride.

    Formation of the Dihydropyridazine Core: The dihydropyridazine core is synthesized through a condensation reaction between hydrazine and a suitable diketone.

    Final Coupling: The final step involves coupling the thiadiazole intermediate with the dihydropyridazine intermediate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridazine core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used to study the interactions of thiadiazole-containing compounds with biological targets.

    Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of thiadiazole derivatives in biological systems.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and sulfanyl group may play crucial roles in binding to these targets, while the dihydropyridazine core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide

Uniqueness

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the dihydropyridazine core, which is not commonly found in similar compounds. This core may confer distinct chemical and biological properties, making the compound a valuable subject for further research.

Properties

Molecular Formula

C20H14FN5O2S2

Molecular Weight

439.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C20H14FN5O2S2/c21-14-8-6-13(7-9-14)12-29-20-24-23-19(30-20)22-18(28)17-16(27)10-11-26(25-17)15-4-2-1-3-5-15/h1-11H,12H2,(H,22,23,28)

InChI Key

XELOETZTNXFDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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